molecular formula C17H11ClN6O2 B2972787 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 852452-83-6

9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2972787
CAS RN: 852452-83-6
M. Wt: 366.77
InChI Key: MGKNSGSIQMMBMT-UHFFFAOYSA-N
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Description

The compound “9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a pyridine ring, and a phenyl ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), a pyridine ring, and a phenyl ring. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the purine ring can participate in substitution reactions, and the carboxamide group can be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Structural and Electronic Properties

A study on N-(chlorophenyl)pyridinecarboxamides, which share structural similarities with 9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide, explored their electronic properties and interaction landscapes. This research revealed insights into hydrogen bonding modes and the influence of intramolecular interactions on molecular planarity. The findings also discussed the melting temperatures of these compounds in relation to their lattice energy and molecular symmetry, providing a foundation for understanding the physicochemical behavior of related compounds (Gallagher et al., 2022).

Antimicrobial Activity

Another research avenue for compounds structurally related to this compound involves their antimicrobial properties. A study synthesized new pyrimidinones and triazinones from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and evaluated their in vitro antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Photophysical Behavior

The fluorescence behavior of bioactive 9-oxo-imidazo[1,2-a]purine derivatives, which are closely related to this compound, was studied in different solvents. This research highlighted how solute-solvent interactions, particularly hydrogen bonding, can influence the fluorescence properties of such compounds, indicating their potential use in sensor applications or as fluorescent markers in biological studies (Wenska et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

9-(3-chlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O2/c18-10-2-1-3-11(8-10)24-16-13(22-17(24)26)12(14(19)25)21-15(23-16)9-4-6-20-7-5-9/h1-8H,(H2,19,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNSGSIQMMBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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